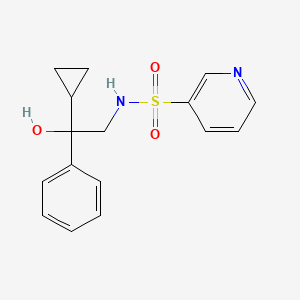

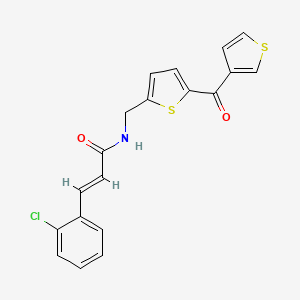

N-(2-环丙基-2-羟基-2-苯基乙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied, leading to the formation of pyrazole and oxazole derivatives. The antibacterial activity of these compounds was tested, and eight of the newly synthesized compounds showed high activities .

Cross-Coupling of Sulfonamides

A cross-coupling reaction between 3-bromopyridine and various sulfonamides was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This reaction was successful with a range of primary and secondary alkyl and aryl sulfonamides, producing good to excellent yields. The process was conducted in DMF at elevated temperatures over an extended period .

Catalyst-Controlled Divergence in Cycloisomerisation Reactions

The gold-catalyzed, divergent synthesis of 2-sulfonylmethyl pyrroles and dihydropyridines from N-propargyl-N-vinyl sulfonamides has been achieved. The choice of catalyst influenced the outcome of the cycloisomerisation reaction, with Echavarren's gold(I) catalyst favoring the formation of pyrrole derivatives, while a combination of PPh3AuCl and AgSbF6 led to the production of dihydropyridines. The aza-enyne precursors were prepared through a base-mediated formal vinylic substitution reaction of 2-bromoallyl sulfones .

Molecular Structure Analysis

The molecular structure of a sulfonamide derivative, specifically 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, was analyzed. The dihedral angle between the pyridine rings was measured, and the crystal structure revealed that molecules are linked through N—H⋯N hydrogen bonds into zigzag chains. This provides insight into the potential intermolecular interactions that could influence the physical properties and reactivity of similar sulfonamide compounds .

Physical and Chemical Properties Analysis

A series of bis-sulfonamide arylethynyl receptors were synthesized, with pyridine, 2,2'-bipyridine, or thiophene as the core aryl group. The solid-state structures of these receptors were examined, revealing that the pyridine receptors could form dimers with small molecules such as water or halides, depending on the protonation state of the pyridine nitrogen atom. This study highlights the importance of the sulfonamide N-H hydrogen bonds in dimer formation and provides valuable information on the physical and chemical properties of these compounds .

Biological Activity and Theoretical Study

N-(2-pyridyl)-para-styrene sulfonamide (PSS) was synthesized and confirmed using spectroscopic methods. The biological activity of PSS was investigated against Staphylococcus aureus and Escherichia coli. Additionally, a theoretical study including MEP, HOMO/LUMO analysis, and molecular docking was reported, providing a comprehensive understanding of the compound's electronic properties and potential interactions with biological targets .

Antitumor Sulfonamides

Sulfonamide-focused libraries were evaluated for antitumor activity using cell-based screens and flow cytometric cell cycle analysis. Two compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), were identified as potent cell cycle inhibitors and have progressed to clinical trials. High-density oligonucleotide microarray analysis was used to characterize these antitumor sulfonamides based on gene expression changes, providing insights into the pharmacophore structure and drug-sensitive cellular pathways .

科学研究应用

合成和抗菌评估

研究含有磺胺基团的新型杂环化合物,如N-(2-环丙基-2-羟基-2-苯基乙基)吡啶-3-磺胺,旨在开发潜在的抗菌剂。合成过程导致了吡喃、吡啶、吡啉、吡唑、噁唑、嘧啶和噻嗪衍生物的产生。这些化合物在评估中显示出显著的抗菌活性,突显了它们在对抗细菌感染中作为治疗剂的潜力 (Azab, Youssef, & El-Bordany, 2013)。

化合物精细化的立体选择性方法

探索包括N-(2-环丙基-2-羟基-2-苯基乙基)吡啶-3-磺胺衍生物在内的同烯基磺胺的硒环化反应,开辟了用于精细化取代吡咯烷、吡咯烯及其衍生物的立体选择性方法。这些方法有助于合成多羟基吡咯烷,为开发具有潜在药理应用的新型化合物提供了见解 (Jones et al., 2006)。

一锅法合成技术

已开发了一锅法合成技术,用于创建N-(咪唑[1,2‐a]吡啶-3-基)‐和N-(咪唑[2,1‐b][1,3]噻唑-5-基)磺胺,利用N-(2,2-二氯-2-苯基乙烯)芳基磺胺。这些技术促进了目标杂环化合物的高效合成,为开发具有潜在生物活性的新化学实体提供了简化的方法 (Rozentsveig等,2013)。

抗微生物药物的设计和合成

吡啶和基于吡啶的磺胺药物作为抗微生物药物的设计和合成已成为近期研究的焦点。这些研究已经导致了具有显著抗微生物活性的化合物的发现,突显了这类化学结构在新型抗微生物疗法开发中的潜力 (El‐Sayed等,2017)。

芳基取代环胺的新合成方法

通过双环芳基磺胺的还原合成2-和3-芳基取代环胺,提供了一种创新的方法,用于创造具有潜在药理益处的化合物。这种方法突显了磺胺衍生物在合成新化学实体中的多功能性 (Evans et al., 2005)。

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(14-8-9-14,13-5-2-1-3-6-13)12-18-22(20,21)15-7-4-10-17-11-15/h1-7,10-11,14,18-19H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYHETXPPAKIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CN=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)